N-(azetidin-3-ylmethyl)cyclobutanamine

Description

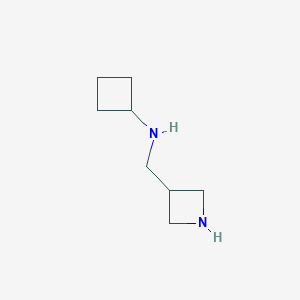

N-(azetidin-3-ylmethyl)cyclobutanamine is a bicyclic amine compound comprising a cyclobutane ring linked via a methylene bridge to an azetidine (a four-membered secondary amine ring). Its molecular formula is inferred as C₇H₁₄N₂ based on the tert-butyl-protected precursor tert-butyl N-(azetidin-3-ylmethyl) carbamate hydrochloride (CAS: 1170108-38-9, ). The compound is likely synthesized via reductive amination or nucleophilic substitution, followed by deprotection of the Boc group. While direct pharmacological data for this compound are absent in the provided evidence, structurally related cyclobutanamine derivatives exhibit antiviral activity and receptor-binding properties ().

Properties

CAS No. |

1566657-06-4 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

N-(azetidin-3-ylmethyl)cyclobutanamine |

InChI |

InChI=1S/C8H16N2/c1-2-8(3-1)10-6-7-4-9-5-7/h7-10H,1-6H2 |

InChI Key |

OUWKBKCNBDJIRD-UHFFFAOYSA-N |

SMILES |

C1CC(C1)NCC2CNC2 |

Canonical SMILES |

C1CC(C1)NCC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Overview of Azetidine-3-amine Synthesis

Azetidine-3-amines, including N-(azetidin-3-ylmethyl)cyclobutanamine, are typically prepared by nucleophilic substitution reactions where an azetidine electrophile is displaced by an amine nucleophile. This approach is favored for its simplicity and versatility, especially for late-stage functionalization of pharmacologically active compounds.

Improved Synthesis of 3-Aminoazetidines (Starting Materials)

The preparation of 3-aminoazetidines, the key intermediates for this compound synthesis, has been enhanced by improved processes that increase yield and scope.

- Key Improvements : The improved process involves controlled reaction conditions such as temperature (55-60 °C), use of aqueous acidic or basic media, and careful extraction steps to isolate pure 3-aminoazetidines.

- Example Procedure : N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid, followed by neutralization and extraction steps to yield crystalline 3-aminoazetidine derivatives with yields around 64%.

- Applications : These intermediates are then used in nucleophilic substitution reactions to prepare various azetidine derivatives, including this compound analogs.

Catalytic Hydrogenation and Salt Formation

In some synthetic routes, protective groups such as benzhydryl or benzyl on the azetidine nitrogen are removed via catalytic hydrogenation using palladium hydroxide on carbon under hydrogen pressure (40-60 psi) at 60 °C. This step is crucial for obtaining the free amine form of azetidine derivatives.

- Typical Conditions : Reaction times vary from 48 to over 110 hours with intermittent recharging of hydrogen pressure.

- Outcome : The free azetidine amine is isolated after filtration and purification.

- Salt Formation : The free amine can be converted into hydrochloride salts by bubbling hydrogen chloride gas in ethanol, followed by reflux and filtration to obtain pure crystalline hydrochloride salts with yields up to 73%.

Comparison of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct nucleophilic displacement | Simple mix-and-heat; mild conditions; broad amine scope | High operational simplicity; good yields; functional group tolerance | Moderate yields with primary amines |

| Improved 3-aminoazetidine synthesis | Enhanced yield and scope; uses acid/base extraction | Reliable access to key intermediates | Requires multiple steps and careful workup |

| Catalytic hydrogenation | Removes protecting groups; forms free amines | Clean deprotection; scalable | Long reaction times; requires hydrogenation setup |

| Strain-release methodology (for comparison) | Uses azabicyclobutane intermediates and organometallic reagents | Can give moderate yields | Complex setup; low functional group tolerance; cryogenic conditions |

Summary of Research Findings

- The nucleophilic displacement of 1-benzhydrylazetidin-3-yl methanesulfonate with amines is a robust and versatile method for preparing this compound and related compounds.

- Improved synthetic routes to 3-aminoazetidines provide reliable starting materials with enhanced yields and purity, facilitating downstream functionalization.

- Catalytic hydrogenation is an effective method for deprotection and salt formation, essential for isolating the target amines in their active forms.

- The direct displacement method offers operational simplicity and broader substrate scope compared to alternative strain-release methods, making it preferable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines or cyclobutanes.

Scientific Research Applications

Synthesis Methods Overview

| Synthesis Method | Description |

|---|---|

| Alkylation | Involves reacting azetidine with cyclobutanamine to form the target compound. |

| Use of Bis-triflates | Employs in situ generated bis-triflates for effective alkylation. |

Scientific Research Applications

The applications of N-(azetidin-3-ylmethyl)cyclobutanamine can be categorized into several key areas:

Medicinal Chemistry

This compound is being explored for its potential as a bioactive compound. Research indicates that it may exhibit antimicrobial and antiviral properties, making it a candidate for drug development . The azetidine ring acts as a pharmacophore, allowing interaction with biological targets such as enzymes and receptors.

Organic Synthesis

The compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides | Presence of base (e.g., sodium hydride) |

Materials Science

This compound is also considered for applications in materials science, particularly in developing new polymers and resins with unique properties due to its structural characteristics.

Case Studies and Research Findings

Several studies highlight the compound's potential in various applications:

- Antimicrobial Activity : One study investigated the compound's efficacy against specific bacterial strains, demonstrating promising results that warrant further exploration into its mechanism of action.

- Drug Development : Research focusing on structure-activity relationships (SAR) has identified modifications to the azetidine or cyclobutane rings that enhance biological activity, suggesting pathways for developing novel therapeutics .

Comparative Analysis with Related Compounds

To understand this compound's uniqueness, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Cyclobutylazetidin-3-ol | Hydroxyl group at the third position | Focus on enzyme inhibition studies |

| 1-Benzhydrylazetidin-3-one | Benzhydryl substituent | Potential applications in neuropharmacology |

| 1-Cyclobutylazetidine | Cyclobutyl group attached | Investigated for its role in synthetic pathways |

These comparisons illustrate variations in functional groups and structural configurations that influence their reactivity and biological activity compared to this compound.

Mechanism of Action

The mechanism of action of N-(azetidin-3-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Example Compounds :

- N-(4-Morpholinobenzyl)cyclobutanamine (10d) Molecular Formula: C₁₅H₂₃N₂O₂ (MW: 247.18 g/mol) Key Features: Incorporates a morpholine ring and benzyl group.

Comparison :

- Size/Complexity : N-(azetidin-3-ylmethyl)cyclobutanamine (C₇H₁₄N₂, MW: 126.20 g/mol) is smaller and less polar than 10d or 9r, which may improve blood-brain barrier penetration.

- Functional Groups : The azetidine ring introduces a strained, basic amine center, contrasting with the morpholine (oxygen-containing) or benzodioxole (electron-rich aromatic) groups.

Analogues with Heterocyclic Appendages

Example Compound :

- N-(2-((5-(Phenoxymethyl)isoxazol-3-yl)oxy)ethyl)cyclobutanamine (28) Molecular Formula: C₁₈H₂₅N₂O₃ (MW: 317.19 g/mol) Key Features: Isoxazole-phenoxy moiety linked via an ethoxy spacer.

Comparison :

- Bioactivity : Compound 28’s isoxazole group likely engages in hydrogen bonding or π-stacking, whereas the azetidine in this compound may favor interactions with amine-recognizing receptors (e.g., GPCRs).

Example Compound :

- 1-(Aminomethyl)cyclobutanamine Molecular Formula: C₅H₁₂N₂ (MW: 100.16 g/mol) Hazards: Acute oral toxicity (H302), skin irritation (H315), respiratory tract irritation (H335) ().

Comparison :

- Handling : Both compounds require precautions (e.g., PPE, ventilation), though specific data for the target compound remain unverified.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(azetidin-3-ylmethyl)cyclobutanamine, and what intermediates are critical?

- Methodological Answer : The synthesis often involves azetidine and cyclobutanamine derivatives. A key intermediate is tert-butyl N-(azetidin-3-ylmethyl) carbamate hydrochloride (CAS: 1170108-38-9), which undergoes Boc deprotection to yield the free amine . Automated solid-phase synthesis using iSnAP resin has also been reported, achieving moderate yields (18% NMR yield) through reductive amination between cyclobutanamine and aldehyde precursors .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) for stereochemical analysis and mass spectrometry (MS) for fragmentation patterns. For example, cyclobutanamine-derived fragments (e.g., m/z 70) and neutral losses (e.g., propane-1-sulfonamide, m/z 201) are diagnostic markers in MS/MS analysis . X-ray crystallography may further resolve stereoisomers, though this requires high-purity crystals.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines for skin/eye irritation (Category 2/2A) and respiratory tract irritation (Category 3). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound?

- Methodological Answer : Discrepancies may arise from differences in in vitro models (e.g., liver microsomes vs. hepatocytes). Standardize assays using pooled human liver microsomes with NADPH cofactors and monitor metabolites via LC-HRMS. Key metabolites may include oxidized azetidine or cyclobutane ring-opened products, as seen in related JAK inhibitors . Compare results across multiple labs using shared reference standards.

Q. What computational methods are effective for predicting the binding affinity of this compound to kinase targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with crystal structures of kinase domains (e.g., Janus kinases). Use density functional theory (DFT) to optimize the compound’s conformation and assess electrostatic complementarity. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff) .

Q. How can synthetic yields be optimized for this compound amid conflicting literature reports?

- Methodological Answer : Systematically test reaction parameters:

- Solvent : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Catalyst : Screen Pd/C, Raney Ni, or enzyme catalysts for reductive amination.

- Temperature : Optimize between 25–80°C to balance reaction rate and byproduct formation.

Document yields and purity via HPLC and share datasets in open-access repositories to address reproducibility issues .

Q. What strategies mitigate cyclobutane ring strain in downstream functionalization of this compound?

- Methodological Answer : Use strain-release alkylation with electrophiles (e.g., alkyl halides) under mild conditions (0–25°C). Alternatively, employ photoredox catalysis to generate stabilized radicals that avoid ring-opening side reactions. Monitor reaction progress via ¹H NMR for characteristic cyclobutane proton shifts (δ 2.5–3.5 ppm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported biological activity of this compound analogs?

- Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, ATP concentrations in kinase assays). Perform dose-response curves (IC50/EC50) in triplicate and use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., thermal shift assays for target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.